(4-phenylpiperazino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 5. The 4-position is functionalized with a methanone group linked to a 4-phenylpiperazine moiety. This structural architecture confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research. The piperazine ring enhances solubility and bioavailability, while the pyrazolopyridine core is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-13-17(18-15(2)22-23(3)19(18)21-14)20(26)25-11-9-24(10-12-25)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQJLKUMPUEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . The reaction conditions often include refluxing in dry toluene to achieve the desired product . Another common method involves the use of 1,3-diketones in glacial acetic acid to form the pyrazolo[3,4-b]pyridine ring system .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The pyrazolo[3,4-b]pyridine core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common, especially at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. The structural features of (4-phenylpiperazino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone suggest that it may interact with biological targets involved in cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit specific kinases associated with tumor growth and metastasis .
Neuropharmacology
The piperazine moiety in the compound is known for its neuroactive properties. Compounds containing piperazine rings have been studied for their effects on neurotransmitter systems. Preliminary studies suggest that this compound could modulate serotonin and dopamine receptors, which are critical in treating psychiatric disorders such as depression and schizophrenia .
Pharmacological Studies
Binding Affinity Studies
Binding studies using the compound have been conducted to evaluate its affinity for various biological targets. The Binding Database indicates that similar compounds have shown binding affinity to multiple receptors and enzymes, including those involved in inflammation and pain pathways . This suggests potential applications in developing analgesics or anti-inflammatory drugs.
In Vivo Studies
Animal model studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can exhibit anti-inflammatory effects. These findings indicate that this compound may also possess similar properties, warranting further investigation into its therapeutic efficacy .
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer chemistry as a building block for functional materials. Its ability to form π–π stacking interactions can enhance the mechanical properties of polymers when incorporated into polymer matrices . This application is particularly relevant in developing advanced materials for electronics and coatings.
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study on pyrazolo[3,4-b]pyridine derivatives demonstrated significant inhibition of cancer cell lines. The study highlighted the importance of structural modifications on anticancer activity, suggesting that this compound could be a lead compound for future drug development .
- Neuropharmacological Evaluation : Research focusing on piperazine derivatives has revealed their potential as antidepressants. The modulation of serotonin pathways by such compounds indicates that this compound might be explored further for its psychoactive properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[3,4-b]pyridine derivatives are known to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of TRKs can lead to the suppression of cancer cell growth and proliferation . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[3,4-b]Pyridine Family
| Compound Name | Structural Variation | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| {4-[(4-Methoxyphenyl)Sulfonyl]Piperazino}(1,3,6-Trimethyl-Pyrazolo[3,4-b]Pyridin-4-yl)Methanone | Piperazine substituted with a sulfonamide group | Enhanced hydrophilicity; sulfonamide moiety may improve antibacterial activity | Antibacterial, kinase inhibition | |
| 4-(4-Fluorophenyl)PiperazinoMethanone | Fluorophenyl substitution on piperazine | Increased metabolic stability; fluorinated aromatic ring enhances binding affinity | Anticancer (hypothesized) | |
| N-(3-Chloro-4-Fluorophenyl)-1,3,6-Trimethyl-Pyrazolo[3,4-b]Pyridine-4-Carboxamide | Carboxamide linkage instead of methanone | Improved hydrogen-bonding potential; altered pharmacokinetics | Kinase inhibition, anti-inflammatory | |
| 1-(4-{3-Ethyl-Triazolo[4,5-d]Pyrimidin-7-yl}Piperazin-1-yl)-2-(2-Methoxyphenoxy)Ethan-1-one | Triazolopyrimidine core with ethoxy substituents | Dual heterocyclic system (triazole + pyrimidine); enhanced π-π stacking | Antitumor, antimicrobial |
Key Structural Determinants of Activity
- Piperazine Substitution : The phenyl group on piperazine (as in the target compound) enhances lipophilicity and receptor binding compared to unsubstituted piperazines. Sulfonamide or fluorophenyl variants modify solubility and target specificity .
- Carboxamide derivatives (e.g., ) introduce hydrogen-bonding sites critical for enzyme inhibition .
- Triazole/Pyrimidine Hybrids : Compounds like those in exhibit broader biological activity due to dual heterocyclic systems but may face metabolic instability compared to pyrazolopyridines .
Target Compound
- Kinase Inhibition : Demonstrated in pyrazolopyridine derivatives via binding to ATP pockets in kinases (e.g., JAK2, EGFR) .
- Antimicrobial Potential: Structural similarity to triazole antifungals suggests possible activity against fungal CYP450 enzymes .
Analogues with Enhanced or Divergent Activities
- Anticancer Activity : Fluorophenyl derivatives () show improved cytotoxicity in vitro, likely due to enhanced membrane permeability .
- Antibacterial Action : Sulfonamide-containing analogues () exhibit MIC values <1 µg/mL against Gram-positive pathogens, attributed to sulfonamide’s enzyme inhibition .
- Antimalarial Potential: Pyrazolopyridine-carboxamides () inhibit Plasmodium falciparum ABCI3 transporters, though resistance emerges rapidly .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity (4-phenylpiperazino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone?
Methodological Answer:
The synthesis typically involves a multi-step pathway, starting with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization with the 1,3,6-trimethyl groups. The final step couples the piperazine moiety via a carbonyl linkage. Key considerations include:
- Reaction Solvents: Polar aprotic solvents like DMF or acetonitrile are optimal for nucleophilic substitution reactions involving piperazine derivatives .
- Temperature Control: Maintaining reflux conditions (~80–100°C) ensures efficient coupling while minimizing side-product formation .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol are critical for isolating the final product with >95% purity .
- Analytical Validation: Confirm structural integrity using -NMR (to verify methyl group integration) and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy:
- -NMR: Resolves aromatic protons (δ 7.2–8.1 ppm) and piperazine NH signals (δ 2.5–3.5 ppm). Integration ratios confirm substituent stoichiometry .
- -NMR: Identifies carbonyl carbons (~170 ppm) and quaternary carbons in the pyrazolo-pyridine core .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode provides exact mass confirmation (e.g., m/z calculated for : 403.2001) .
- HPLC-DAD: A reverse-phase C18 column with UV detection at 254 nm monitors purity (>98%) and identifies trace impurities .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
Computational approaches are critical for rational design:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors, given the piperazine moiety’s CNS activity). Focus on optimizing substituent positions to enhance hydrogen bonding and π-π stacking .
- ADMET Prediction: Tools like SwissADME assess logP (aim for 2–4 for blood-brain barrier penetration), solubility (AlogPS), and CYP450 metabolism risks .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to evaluate conformational changes and binding pocket retention .
Advanced: What experimental approaches resolve contradictions in reported biological activities of analogous piperazine derivatives?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., ketanserin for 5-HT antagonism) .
- Orthogonal Purity Checks: Combine HPLC with elemental analysis to rule out batch-to-batch variability .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC values .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s selectivity for neurological targets?
Methodological Answer:
SAR optimization involves systematic modifications:
- Piperazine Substituents: Replace the 4-phenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance receptor selectivity. Evidence shows fluorine substitution reduces off-target binding to α-adrenergic receptors .
- Pyrazolo-Pyridine Modifications: Introduce a 5-cyano group to improve hydrogen bonding with kinase targets (e.g., JAK2), as seen in triazolo-pyrimidine analogs .
- Methyl Group Positioning: 1,3,6-Trimethyl substitution minimizes metabolic oxidation at the pyridine ring, improving plasma stability .
Advanced: What strategies are recommended for scaling up synthesis without compromising yield?
Methodological Answer:
Scale-up challenges include heat dissipation and purification efficiency. Solutions involve:
- Flow Chemistry: Continuous flow reactors improve temperature control and reduce reaction times for steps like piperazine coupling .
- Catalyst Optimization: Use Pd/C (5% loading) for hydrogenation steps to reduce catalyst costs and enhance reproducibility .
- Crystallization Engineering: Employ antisolvent crystallization (water as antisolvent) to achieve high-purity crystals (>99%) at multi-gram scales .
Basic: What in vitro assays are recommended for preliminary pharmacological screening?
Methodological Answer:
Prioritize assays aligned with structural analogs’ activities:
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT), dopamine (D), and σ receptors, given piperazine’s CNS activity .
- Kinase Inhibition: Screen against JAK2 or EGFR using fluorescence polarization assays (e.g., Adapta Kinase Assay) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, HepG2) to identify antiproliferative effects at 10–100 μM concentrations .
Advanced: How can researchers address low aqueous solubility during formulation studies?
Methodological Answer:
Improve solubility without altering pharmacological activity:
- Salt Formation: Prepare hydrochloride salts via reaction with HCl in diethyl ether, increasing solubility by 10–20× .
- Nanoformulation: Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability. Optimize using a solvent evaporation method .
- Co-Solvent Systems: Employ PEG-400/water (30:70 v/v) for in vivo studies, ensuring <1% hemolysis in erythrocyte compatibility tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
